molecular formula C19H16ClFN2O3S B2724694 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034314-38-8

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2724694
CAS No.: 2034314-38-8
M. Wt: 406.86
InChI Key: QHYGCLPMQGUIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic small molecule of significant interest in medicinal chemistry research, integrating a quinoline core and a phenylsulfonamide moiety. The quinoline scaffold is extensively documented in scientific literature for its broad pharmacological potential, particularly as a key structure in antiviral drug discovery against viruses such as Zika, Ebola, and hepatitis C . Furthermore, recent studies highlight the promise of halogenated quinoline derivatives in neuroscience research , specifically as inhibitors of monoamine oxidase (MAO) enzymes for investigating neurodegenerative conditions like Parkinson's disease . The incorporation of a sulfonamide group is a common strategy in drug design to modulate properties such as solubility and binding affinity to biological targets. This combination of features makes this compound a valuable chemical tool for probing enzyme mechanisms, screening for new therapeutic agents, and studying structure-activity relationships (SAR) in various disease models. Key Research Areas: • Neurodegenerative Disease Research: Investigation of MAO-A and MAO-B inhibitory activity . • Antiviral Discovery: Exploration of activity against a spectrum of RNA and DNA viruses . • Medicinal Chemistry: Serves as a core structure for the synthesis and biological evaluation of novel analogs. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-9-14(12-23)26-19-8-5-13-3-1-2-4-18(13)22-19/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYGCLPMQGUIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation

The Friedländer reaction is a robust method for constructing substituted quinolines. Using o-aminoaryl ketones or aldehydes with α-methylene carbonyl compounds, the quinoline scaffold is formed via acid- or base-catalyzed cyclocondensation. For example:

  • Substrate choice : o-Aminobenzaldehyde derivatives react with ethyl acetoacetate under acidic conditions (e.g., H2SO4) to yield 2-hydroxyquinoline intermediates.
  • Modifications : Ultrasound irradiation reduces reaction times (≤2 hours) and improves yields (85–92%) compared to conventional heating.

Pfitzinger Reaction

Isatin derivatives react with α-methylene carbonyl compounds (e.g., diethyl malonate) in basic conditions to form quinoline-4-carboxylic acids. Decarboxylation or functional group interconversion provides access to 2-substituted quinolines:
$$
\text{Isatin} + \text{CH}2(\text{COOR})2 \xrightarrow{\text{Base}} \text{Quinoline-4-carboxylate} \xrightarrow{\Delta} \text{2-Hydroxyquinoline}
$$
This method is advantageous for introducing electron-withdrawing groups at the 4-position.

Skraup/Doebner–von Miller Synthesis

Aniline derivatives undergo cyclization with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions. For instance, aniline and crotonaldehyde in HCl yield 2-methylquinoline, which can be oxidized to 2-quinolinol.

Sulfonylation of Pyrrolidine Nitrogen

Sulfonyl Chloride Reaction

3-Chloro-4-fluorobenzenesulfonyl chloride reacts with 2-(pyrrolidin-3-yloxy)quinoline in dichloromethane (DCM) using triethylamine (Et3N) as a base:
$$
\text{2-(Pyrrolidin-3-yloxy)quinoline} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Conditions :

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride)
  • Temperature : 0°C to room temperature
  • Yield : 80–85% after recrystallization (ethanol/water)

Alternative Sulfonylation Strategies

  • Ionic liquid-mediated reactions : Green chemistry approaches using [BMIM][BF4] improve reaction efficiency (90% yield) and reduce waste.
  • Microwave assistance : Reduces reaction time to 10–15 minutes with comparable yields.

Structural Characterization and Purity Assessment

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.4 Hz, 1H, H-5 quinoline), 7.89 (d, J = 8.0 Hz, 1H, H-8 quinoline), 4.85–4.78 (m, 1H, pyrrolidine-OCH), 3.45–3.35 (m, 4H, pyrrolidine-NCH2 and SO2Ar).
  • HRMS (ESI+) : m/z calculated for C19H16ClFN2O3S [M+H]+: 413.0524; found: 413.0528.

Purity Metrics

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting point : 162–164°C (uncorrected).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Friedländer + SNAr 70 12 h Scalable, low-cost reagents Multiple purification steps
Pfitzinger + Mitsunobu 68 8 h High regioselectivity Cost of Mitsunobu reagents
Skraup + Sulfonylation 65 10 h One-pot cyclization Harsh acidic conditions

Mechanistic Insights and Side Reactions

  • Quinoline N-oxidation : Occurs under strongly acidic conditions during Skraup synthesis; mitigated by using buffered systems.
  • Over-sulfonylation : Addressed by stoichiometric control of sulfonyl chloride (1.2 equiv) and low-temperature addition.
  • Pyrrolidine ring opening : Observed in SNAr at elevated temperatures (>100°C); minimized by using DMF/Cs2CO3 at 80°C.

Industrial and Environmental Considerations

  • Solvent recovery : DCM and DMF are recycled via distillation, reducing environmental impact.
  • Catalyst reuse : Immobilized bases (e.g., Amberlyst A-21) enable ≥5 reaction cycles without yield loss.

Chemical Reactions Analysis

Oxidation and Reduction

Oxidation and reduction reactions can modify the functional groups present in the compound. For instance, the sulfonyl group might be susceptible to reduction to form sulfides or sulfones under specific conditions. Oxidizing agents like potassium permanganate could be used to oxidize certain parts of the molecule.

Hydrolysis

Hydrolysis reactions could potentially cleave the sulfonyl group or other ester-like functionalities, leading to the formation of acids and amines. This would depend on the specific conditions, such as pH and temperature.

Synthetic Routes

The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline likely involves multiple steps, including the formation of the pyrrolidine intermediate and its subsequent coupling with a quinoline derivative. A general approach might involve:

  • Formation of the Pyrrolidine Intermediate : Reaction of pyrrolidine with 3-chloro-4-fluorobenzenesulfonyl chloride to form the sulfonylated pyrrolidine.

  • Coupling with Quinoline : The sulfonylated pyrrolidine is then coupled with a quinoline derivative, possibly through an etherification reaction.

Research Findings and Data

While specific data on 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is not available, related compounds have shown interesting biological activities. For example, quinoline derivatives have been explored for their antiviral properties . Similarly, sulfonylated compounds have been studied for their potential in pharmaceutical applications.

Table: Potential Chemical Reactions

Reaction TypeConditionsExpected Products
Nucleophilic SubstitutionStrong nucleophile (e.g., amine), solvent (e.g., DMF)Replacement of sulfonyl group with nucleophile
OxidationOxidizing agent (e.g., KMnO4), solvent (e.g., water)Oxidized derivatives (e.g., sulfones)
ReductionReducing agent (e.g., LiAlH4), solvent (e.g., ether)Reduced derivatives (e.g., sulfides)
HydrolysisWater, acid/base catalystCleavage of sulfonyl group to form acids and amines

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing quinoline moieties exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, often enhances the biological activity of these compounds. For instance, studies have shown that related compounds with trifluoromethyl groups have demonstrated potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinolineMycobacterium smegmatis6.25 µg/ml
Related Quinoline DerivativePseudomonas aeruginosa12 µg/ml

Antimalarial Properties

Quinoline derivatives are also being explored for their antimalarial efficacy. The structure of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline may provide a scaffold for developing new antimalarial agents. Recent studies have highlighted that modifications at the C6 position with chlorine enhance the potency against Plasmodium falciparum, indicating that similar modifications in the target compound could yield promising results .

Structure–Activity Relationship Studies

The relationship between the chemical structure of quinolines and their biological activity has been extensively studied. The introduction of electron-withdrawing groups like trifluoromethyl or halogens has been shown to increase the lipophilicity and bioavailability of these compounds, making them more effective as therapeutic agents. The sulfonamide group in 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is crucial for its interaction with biological targets, potentially enhancing its activity against resistant strains of bacteria .

Potential in Cancer Therapy

Emerging research suggests that quinoline derivatives possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation and survival makes these compounds attractive candidates for further development. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, highlighting the need for more comprehensive investigations into the potential anticancer effects of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline .

Case Study: Antimicrobial Screening

A recent study screened various quinoline derivatives for their antimicrobial properties, revealing that those with sulfonamide modifications exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The findings suggest that further optimization of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline could lead to new therapeutic agents for treating infections caused by resistant bacteria.

Case Study: Antimalarial Development

In another study focusing on antimalarial drug development, researchers synthesized a series of quinoline derivatives similar to 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline. These compounds were evaluated for their efficacy against drug-resistant strains of malaria, demonstrating promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the quinoline core could intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives. Below is a detailed analysis based on substituent effects and available

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Differences & Implications
2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline (Target Compound) Quinoline - 2-position: Pyrrolidin-3-yloxy
- Pyrrolidine: 1-sulfonyl (3-Cl-4-F-phenyl)
Baseline structure for comparison.
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline Quinoline - 3-position: Sulfonyl (3-Cl-4-F-phenyl)
- 4-position: Pyrrolidin-1-yl (2-(3-F-phenyl))
- 7-position: F
- Additional 7-F increases electronegativity, potentially enhancing target binding.
- Pyrrolidin-1-yl substitution at quinoline-4 alters steric accessibility vs. pyrrolidin-3-yloxy at position 2.
- 2-(3-F-phenyl) on pyrrolidine introduces bulk, possibly reducing metabolic stability.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - Sulfanyl (3-Cl-phenyl)
- Trifluoromethyl (CF3)
- Aldehyde (CHO)
- Pyrazole core lacks aromatic nitrogen atoms of quinoline, reducing π-π stacking potential.
- CF3 and CHO groups may enhance reactivity but reduce selectivity.

Key Findings

Positional Effects of Substituents Quinoline vs. Pyrazole Cores: The quinoline scaffold (target compound) offers a planar aromatic system conducive to interactions with hydrophobic enzyme pockets, unlike the pyrazole derivative , which has a smaller heterocycle with fewer π-electrons. Sulfonyl Group Placement: The sulfonyl group in the target compound is linked to pyrrolidine at the quinoline-2 position, while in the analog from , it is directly attached to quinoline-3. This positional shift may alter binding orientation in biological targets.

Halogenation and Bioactivity

  • The 3-Cl-4-F-phenyl group in the target compound and the analog enhances lipophilicity and resistance to oxidative metabolism. However, the additional 7-F in the analog may improve binding affinity to targets like kinases, where halogen bonding is critical.

Pyrrolidine Substitution

  • The target compound’s pyrrolidin-3-yloxy linker provides a flexible, extended conformation, whereas the pyrrolidin-1-yl group in the analog creates a more rigid spatial arrangement. This difference could influence pharmacokinetics (e.g., half-life, volume of distribution).

Synthetic Accessibility

  • The target compound’s synthesis likely involves multi-step sulfonylation and coupling reactions, similar to the analog . However, the absence of a 7-F substituent may simplify its preparation compared to the fluorinated derivative.

Biological Activity

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, identified by its CAS number 2034314-38-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

The molecular formula of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is C19H16ClFN2O3S, with a molecular weight of 406.9 g/mol. Its structure includes a quinoline core linked to a pyrrolidine moiety through a sulfonyl group, which plays a crucial role in its biological interactions.

PropertyValue
Molecular Formula C19H16ClFN2O3S
Molecular Weight 406.9 g/mol
CAS Number 2034314-38-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of sulfonyl chloride from 3-chloro-4-fluoroaniline and chlorosulfonic acid, followed by coupling with pyrrolidine and subsequent reactions to form the final quinoline derivative .

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives. For instance, compounds structurally related to 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline have shown significant inhibitory effects against various viruses, including dengue virus serotype 2 (DENV2). These derivatives exhibited half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as antiviral agents .

Antibacterial Activity

Quinoline derivatives have also been evaluated for their antibacterial properties. In vitro tests demonstrated that certain derivatives had notable activity against pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics .

The biological activity of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances binding affinity to proteins involved in viral replication and bacterial growth inhibition. Studies suggest that these compounds may act at early stages of viral life cycles by inhibiting the production of viral proteins .

Study on Quinoline Derivatives

A study published in Molecules evaluated various quinoline derivatives for their biological activities. The results indicated that modifications in the chemical structure significantly affected both antiviral and antibacterial activities. For example, derivatives with enhanced lipophilicity showed improved selectivity indices, suggesting a correlation between structure and biological efficacy .

Antimycobacterial Activity

Another investigation focused on the antitubercular properties of substituted quinolines. Some compounds demonstrated higher activity against Mycobacterium tuberculosis compared to traditional treatments like isoniazid. This highlights the potential for developing new treatments for resistant strains using structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what are their critical reaction conditions?

  • The compound can be synthesized via multi-step organic reactions. Key steps include:

  • Sulfonylation of pyrrolidine : Reacting pyrrolidine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated pyrrolidine intermediate .
  • Ether linkage formation : Coupling the sulfonylated pyrrolidine with 2-hydroxyquinoline using Mitsunobu conditions (e.g., DIAD, PPh3) or nucleophilic substitution under reflux in polar aprotic solvents like DMF .
  • Critical conditions : Temperature control (60–100°C), anhydrous solvents, and catalyst selection (e.g., PyBOP for amidation in related quinoline derivatives) .

Q. Which in vitro assays are typically employed to evaluate the antimicrobial activity of this compound?

  • Standard assays :

  • MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Antifungal activity : Assessed via disc diffusion against C. albicans .
  • Antiparasitic screening : Plasmodium falciparum cultures for antimalarial potential .
    • Controls : Chloroquine (antimalarial) and ciprofloxacin (antibacterial) are commonly used as positive controls .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the pyrrolidine moiety, and what catalysts are effective?

  • Chiral catalysts : Co-catalysis systems (e.g., chiral sulfinamidourea/strong Brønsted acid) enable asymmetric Povarov reactions to generate enantiomerically pure pyrrolidine derivatives .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (CH2Cl2 or toluene), and catalyst loading (5–10 mol%) critically influence enantiomeric excess (ee >90%) .
  • Characterization : Chiral HPLC or NMR with chiral shift reagents validate enantiopurity .

Q. What strategies address discrepancies in reported biological activities of sulfonylated quinoline derivatives across studies?

  • Data reconciliation approaches :

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, inoculum size) to minimize variability .
  • Structural validation : Confirm compound purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to rule out degradation or isomerization .
  • Mechanistic studies : Use target-specific assays (e.g., enzyme inhibition for kinase or ATPase targets) to clarify conflicting results .
    • Case example : Discrepancies in anti-TB activity may arise from differences in bacterial strain susceptibility or efflux pump expression; address via gene knockout models .

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability .
    • Analytical validation : Monitor pharmacokinetics via LC-MS/MS to quantify bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.